molecular formula C10H13Cl2NO B2926812 Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 43002-66-0

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2926812
CAS No.: 43002-66-0
M. Wt: 234.12
InChI Key: DHFFEGOTKUGIKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and an ethanecarboximidate moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: Its structural features allow for the design of molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride

Comparison: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and biological activity. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound exhibits distinct chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFEGOTKUGIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry hydrogen chloride was passed into a mixture of 4-chlorophenylacetonitrile (50.5 g.) and dry ethanol (16.1 g., 20.1 ml.) until a weight increase of 14.6 g. was obtained. The mixture was allowed to stand at room temperature for 3 days; the resulting crystalline mass was broken up, digested thoroughly with dry ether, filtered, and dried in vacuo to give ethyl 4-chlorophenylacetimidate hydrochloride.
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